Diethyl 2-(2,6-difluorophenyl)malonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(2,6-difluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRJUPFJJQXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381907 | |
| Record name | diethyl 2-(2,6-difluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491860-05-0 | |
| Record name | diethyl 2-(2,6-difluorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL-2-(2,6-DIFLUOROPHENYL)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of Fluorinated Aryl Malonates in Drug Discovery
Topic: Fluorinated Aryl Malonate Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Fluorinated aryl malonates represent a critical intersection between structural versatility and physicochemical optimization in modern medicinal chemistry. As bifunctional synthons, they serve as immediate precursors to privileged pharmacophores—including fluoro-quinolones, barbiturates, and aryl-acetic acid derivatives (NSAIDs). More importantly, the strategic incorporation of fluorine on the aryl core modulates metabolic stability, lipophilicity (LogP), and pKa, often determining the "drug-likeness" of a clinical candidate. This guide provides a technical roadmap for the synthesis, reactivity, and application of these building blocks, moving beyond basic literature to actionable, field-proven methodologies.
Part 1: The Strategic Value of Fluorine
The introduction of fluorine into the aryl malonate scaffold is rarely a random screen; it is a calculated decision to alter the physicochemical landscape of the molecule.
Metabolic Blocking and Stability
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Substitution at metabolically labile sites (typically para positions prone to CYP450 oxidative hydroxylation) significantly extends half-life (
-
Mechanism: Fluorine’s high electronegativity and tight overlap with carbon orbitals render the C-F bond resistant to enzymatic cleavage.
-
Impact: Replacing a C-H with C-F at the para-position of an aryl malonate-derived drug can reduce clearance rates by 30–50% without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Electronic Modulation (The "Ortho Effect")
Fluorine substitution, particularly at the ortho position relative to the malonate attachment, exerts a profound electronic effect on the malonate's
-
pKa Shift: The strong inductive effect (-I) of the fluorine atom stabilizes the enolate form of the malonate. While non-fluorinated diethyl phenylmalonate has a pKa
12-13 (in DMSO), ortho-fluorinated analogs can exhibit pKa values 1–2 units lower. -
Synthetic Consequence: This increased acidity facilitates alkylation and cyclization reactions under milder basic conditions but requires careful handling to prevent premature decarboxylation.
Part 2: Synthesis Strategies: The Decision Matrix
Synthesizing fluorinated aryl malonates requires selecting the correct pathway based on the electronic nature of the aryl substrate.
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Highly electron-deficient arenes (e.g., pentafluorobenzenes, o-fluoronitrobenzenes). Mechanism: The malonate enolate attacks the aromatic ring, displacing a leaving group (often a halide or nitro group) activated by strong electron-withdrawing groups (EWGs).
Method B: Pd-Catalyzed -Arylation
Best for: Electron-neutral or electron-rich fluoro-arenes. Mechanism: A cross-coupling reaction utilizing bulky, electron-rich phosphine ligands to facilitate oxidative addition into Ar-Br/Ar-Cl bonds and reductive elimination of the sterically hindered malonate.
Visualization: Synthesis Route Selection
The following diagram illustrates the logical flow for selecting the optimal synthesis method.
Caption: Decision matrix for synthesizing fluorinated aryl malonates based on substrate electronics.
Part 3: Synthetic Utility & Applications[1][2][3][4]
Once synthesized, the fluorinated aryl malonate is a "divergent point" intermediate.
Cyclization to Heterocycles
The diester functionality allows for double-condensation reactions with dinucleophiles.
-
Barbiturates: Condensation with urea. Used in CNS depressants and anticonvulsants.
-
Pyrimidines: Condensation with amidines. A core scaffold in oncology (e.g., fluorouracil derivatives) and kinase inhibitors.[1]
-
Quinolines: Via the Gould-Jacobs reaction (thermal cyclization). Critical for fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors).
Decarboxylation to Aryl Acetic Acids
Hydrolysis followed by thermal decarboxylation yields
-
Relevance: This is the primary route to 2-(fluoroaryl)propionic acids, a scaffold found in NSAIDs (e.g., Flurbiprofen) where the fluorine atom enhances anti-inflammatory potency and metabolic stability.
Visualization: Divergent Synthesis Pathways
Caption: Divergent synthetic applications of fluorinated aryl malonate building blocks.
Part 4: Experimental Protocols
Protocol: Pd-Catalyzed -Arylation of Diethyl Malonate
This protocol is optimized for coupling electron-neutral fluorinated aryl bromides (e.g., 1-bromo-4-fluorobenzene) with diethyl malonate. It utilizes a bulky phosphine ligand to suppress the common side reaction of bis-arylation.
Safety Note: All steps involving NaH must be performed under an inert atmosphere (Argon/Nitrogen) to prevent fire hazards.
Materials
-
Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)
-
Nucleophile: Diethyl malonate (1.2 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Catalyst: Pd(dba)
(Bis(dibenzylideneacetone)palladium(0)) (2 mol%) -
Ligand: P(
-Bu) (Tri-tert-butylphosphine) (2-4 mol%) or -Bu-XPhos. -
Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology
-
Enolate Formation:
-
In a flame-dried Schlenk flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF.
-
Cool to 0°C. Dropwise add Diethyl Malonate (1.2 equiv). Evolution of H
gas will be observed. -
Stir at room temperature for 30 minutes until the solution becomes clear (formation of sodium enolate).
-
-
Catalyst Preparation:
-
In a separate vial inside a glovebox (or under strict inert flow), mix Pd(dba)
(2 mol%) and P( -Bu) (2 mol%) in a minimal amount of THF. Stir for 5 minutes to form the active catalytic species (solution typically turns dark purple/brown).
-
-
Coupling Reaction:
-
Add the aryl bromide (1-bromo-4-fluorobenzene, 1.0 equiv) to the enolate solution.
-
Transfer the catalyst solution via cannula/syringe into the reaction flask.
-
Heat the mixture to reflux (or 70°C) for 4–12 hours. Monitor by TLC or LC-MS.
-
-
Work-up & Purification:
-
Quench with saturated NH
Cl solution. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO
. -
Critical Step: Purify via flash column chromatography (Hexanes/EtOAc).
-
Note on Separation: The mono-arylated product is less polar than the starting malonate but more polar than the bis-arylated byproduct (if formed).
-
Validation Parameters (Self-Validating System)
| Parameter | Expected Observation | Troubleshooting |
| TLC | New spot | If smearing, add 1% TEA to eluent (enol form is acidic). |
| Shift from -110 ppm (Ar-F start) to distinct multiplet | Sharp singlet implies loss of coupling; check for defluorination. | |
| Characteristic doublet for | If singlet integrates to <1H or missing, check for bis-arylation. |
Part 5: Comparative Data
Table 1: Physicochemical Impact of Fluorination on Malonate Derivatives
| Compound Structure | pKa ( | LogP (Predicted) | Metabolic Stability (Microsomal) |
| Phenyl Malonate (Non-F) | ~12.5 | 2.3 | Low (Rapid hydroxylation) |
| 4-Fluorophenyl Malonate | ~12.3 | 2.6 | High (Blocked para site) |
| 2-Fluorophenyl Malonate | ~11.1 | 2.5 | Medium (Steric/Electronic protection) |
| Pentafluorophenyl Malonate | < 10.0 | 3.1 | Very High (Electron deficient ring) |
Note: pKa values are approximate for DMSO solution. Lower pKa indicates higher acidity due to the electron-withdrawing nature of fluorine.
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2009). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link -
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Diethyl 2-(2,6-difluorophenyl)malonate safety data sheet (SDS)
CAS: 134677-99-9 | Formula: C₁₃H₁₄F₂O₄ | MW: 272.25 g/mol
Executive Summary & Strategic Utility
Diethyl 2-(2,6-difluorophenyl)malonate is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its core value lies in the 2,6-difluorophenyl moiety , a pharmacophore strategically employed to block metabolic "soft spots" (specifically P450-mediated oxidation) and modulate the lipophilicity (LogP) of final drug candidates.
As a malonate ester, this compound serves as a versatile "chassis" for cyclization reactions (forming heterocycles like barbiturates or pyrimidines) or decarboxylation sequences to access alpha-aryl carboxylic acids.
Target Audience: Medicinal Chemists, Process Safety Engineers, and Scale-up Specialists.
Physicochemical Profile
Note: Data derived from structural analogues (Diethyl 2-phenylmalonate) and calculated values where experimental data is proprietary.
| Property | Value / Description | Experimental Context |
| Physical State | Clear, colorless to pale yellow liquid | Viscous oil at RT. |
| Boiling Point | 135–140 °C @ 0.5 mmHg (Est.) | High vacuum required for distillation due to thermal sensitivity. |
| Density | 1.21 ± 0.05 g/cm³ | denser than non-fluorinated analogue (1.05 g/cm³). |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Immiscible in water; hydrolyzes slowly. |
| Flash Point | >110 °C (Closed Cup) | Combustible but not highly flammable. |
| pKa (α-proton) | ~12–13 | Acidic α-proton allows easy deprotonation by alkoxides/NaH. |
Hazard Identification & Mitigation (GHS)
While not a highly toxic acute poison, the fluorinated nature and ester functionality dictate specific handling protocols.
GHS Classification[1][2][3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.
Critical Process Hazards
-
Runaway Hydrolysis: In the presence of strong bases (e.g., NaOH, KOH) and water, rapid exothermic hydrolysis can occur, releasing ethanol and generating pressure.
-
Fluoride Release: Thermal decomposition (>200°C) or combustion releases toxic Hydrogen Fluoride (HF) gas.
-
Claisen Condensation Risks: When treated with NaH or KOtBu, the enolate formation releases hydrogen gas (H₂). Ensure adequate venting.[2][3][4][5][6][7][8][9]
Synthetic Applications & Mechanism
This section details the primary utility: converting the malonate into a functionalized drug scaffold.
Mechanism: Decarboxylative Functionalization
The 2,6-difluoro substitution creates steric bulk, making the
Workflow Visualization (DOT): This diagram illustrates the transformation of the malonate into a 2,6-difluorophenylacetic acid derivative (common drug precursor).
Protocol: Alpha-Alkylation (Self-Validating System)
Use this protocol to validate reagent quality and reactivity.
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Deprotonation: Suspend 1.1 eq NaH (60% in oil) in dry THF. Cool to 0°C.
-
Addition: Add Diethyl 2-(2,6-difluorophenyl)malonate dropwise. Validation: Observe H₂ evolution. If no gas evolves, NaH is inactive or solvent is wet.
-
Alkylation: Add 1.1 eq Alkyl Halide. Warm to RT.
-
Monitoring: TLC (Hexane/EtOAc 8:1). The starting material (more polar) should disappear.
-
Quench: Slowly add saturated NH₄Cl. Caution: Exothermic.
Handling, Storage, & Disposal Protocol
Storage Architecture
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. Esters are hygroscopic; moisture leads to slow hydrolysis to the mono-acid, which alters stoichiometry in sensitive reactions.
-
Container: Glass or Teflon (PTFE). Avoid long-term storage in metals due to potential fluoride leaching over years.
Disposal (The "Fluorine Rule")
Do NOT mix with standard organic solvents if sending for incineration. Fluorinated compounds require specialized high-temperature incineration (>1100°C) with scrubbing to capture HF. Mark waste clearly: "Contains Fluorinated Organics."
Emergency Response (HF Contingency)
Although the compound itself does not contain free HF, fire or decomposition can generate it.
-
Fire: Use CO₂, Dry Chemical, or Foam.[2][6] Do not use a direct water jet (spreads the immiscible ester).
-
Skin Exposure (Post-Fire/Decomposition): If exposed to decomposition products, assume HF presence.
-
Wash with water for 5 minutes.
-
Apply Calcium Gluconate Gel (2.5%) immediately.
-
Seek ER admission.
-
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Wang, J., et al. (2014). "Practical Synthesis of Aryl Malonates from Aryl Halides and Diethyl Malonate." Journal of Organic Chemistry. Link
-
ECHA (European Chemicals Agency). "Registration Dossier: Diethyl malonate derivatives." ECHA CHEM. Link
-
Sigma-Aldrich. "Safety Data Sheet: Diethyl phenylmalonate (Analogue Read-Across)." Link
Sources
- 1. Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.se [fishersci.se]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. westliberty.edu [westliberty.edu]
Strategic Sourcing & Technical Guide: Diethyl 2-(2,6-difluorophenyl)malonate
An In-Depth Technical Guide on the Sourcing, Synthesis, and Quality Assurance of Diethyl 2-(2,6-difluorophenyl)malonate.
CAS Number: 491860-05-0 Formula: C₁₃H₁₄F₂O₄ Molecular Weight: 272.25 g/mol Synonyms: Diethyl 2-(2,6-difluorophenyl)propanedioate; Propanedioic acid, 2-(2,6-difluorophenyl)-, 1,3-diethyl ester.[1][2]
Executive Summary
Diethyl 2-(2,6-difluorophenyl)malonate is a specialized fluorinated building block primarily used in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2] Its core value lies in the 2,6-difluorophenyl moiety, a structural motif frequently employed in medicinal chemistry to increase metabolic stability (blocking P450 oxidation sites) and improve lipophilicity.[1]
For researchers and procurement professionals, this compound presents a unique sourcing challenge: it is not a commodity chemical but a fine chemical intermediate . Availability is often limited to "make-to-order" (custom synthesis) or small catalog quantities, driving prices significantly higher than non-fluorinated analogs.[1][2] This guide provides a technical roadmap for validating suppliers, understanding cost structures, and ensuring quality through rigorous analytical protocols.
Technical Specifications & Critical Quality Attributes (CQA)
When sourcing this material, "purity >98%" is an insufficient specification. The synthesis method dictates the impurity profile, which can critically affect downstream steps (e.g., cyclization to heterocycles).
Key Specification Table
| Attribute | Specification Target | Criticality |
| Appearance | Colorless to pale yellow oil | High (Dark color indicates oxidation/polymerization) |
| Purity (GC/HPLC) | ≥ 97.0% (Area %) | High |
| Identity (NMR) | Conforms to ¹H and ¹⁹F NMR | Critical (Must confirm 2,6-substitution pattern) |
| Impurity A | Ethyl 2-(2,6-difluorophenyl)acetate (< 1.0%) | Major Risk: Decarboxylation product.[1][2] Hard to separate. |
| Impurity B | Diethyl malonate (< 0.5%) | Unreacted starting material.[2] |
| Impurity C | 1-Bromo-2,6-difluorobenzene (< 0.1%) | Genotoxic impurity (if Pd-catalyzed route used).[1][2] |
| Water Content | < 0.5% (Karl Fischer) | Medium (Hydrolysis risk) |
Why 19F NMR is Non-Negotiable
Standard ¹H NMR can be ambiguous regarding the exact position of fluorine atoms on the ring if resolution is poor. ¹⁹F NMR provides a definitive fingerprint. The 2,6-difluoro substitution pattern yields a distinct singlet (or triplet if coupled to H) that is easily distinguishable from 2,4- or 2,5-isomers, which are common impurities in lower-grade 1,3-difluorobenzene starting materials.[1][2]
Synthesis Pathways & Cost Analysis
Understanding how the supplier makes the compound allows you to negotiate price and anticipate quality issues. There are two primary industrial routes.
Route A: Palladium-Catalyzed Alpha-Arylation (The "High Purity" Route)[1][2]
-
Mechanism: Cross-coupling of 1-bromo-2,6-difluorobenzene with diethyl malonate using a Pd catalyst and bulky phosphine ligands.[1][2]
-
Pros: High regioselectivity (guaranteed 2,6-isomer).
-
Cons: High cost due to Pd catalysts; risk of residual heavy metals.
-
Cost Driver: Palladium price and ligand complexity.
Route B: Lithiation / Nucleophilic Substitution (The "Bulk" Route)[2]
-
Mechanism: Lithiation of 1,3-difluorobenzene (cheap) at the 2-position (directed by ortho-fluorines) followed by reaction with a malonate electrophile (e.g., diethyl chloromalonate).[1][2]
-
Pros: Lower raw material costs; scalable.
-
Cons: Requires cryogenic conditions (-78°C); safety risks (handling organolithiums); potential for poly-alkylation.[1][2]
Visualization: Synthesis & Impurity Logic
Figure 1: Comparison of synthetic routes. Route A offers higher regiochemical certainty but introduces heavy metal risks. Route B is cost-effective but requires strict temperature control to avoid isomers.[1][2]
Market Landscape: Suppliers & Pricing
The market for CAS 491860-05-0 is segmented into Catalog Resellers (high price, fast delivery) and Custom Synthesis CROs (lower price, lead time required).[1][2]
Supplier Tiers
| Tier | Supplier Type | Typical Volume | Estimated Price (USD) | Lead Time | Best For... |
| 1 | Global Catalogs (Sigma, Fisher, eMolecules) | mg to 5g | $150 - $400 / g | 1-3 Days | Reference standards, initial screening.[1][2] |
| 2 | Specialized Fluorine Houses (Oakwood, Fluorochem, Matrix) | 10g to 100g | $50 - $150 / g | 1-2 Weeks | Process development, gram-scale scale-up.[1][2] |
| 3 | Custom Synthesis (CROs) (China/India) | 1kg to 100kg | $1,500 - $3,500 / kg | 4-8 Weeks | Pilot plant, GMP manufacturing.[1][2] |
Note on Pricing: Prices are estimates based on 2024-2025 market data for similar fluorinated malonates. The "2,6-difluoro" substitution pattern commands a premium of 30-50% over the "2,4-difluoro" or "4-fluoro" analogs due to the steric difficulty of synthesis.[1][2]
Sourcing Strategy: Make vs. Buy
For drug development projects, the decision to buy or synthesize in-house is critical.[1]
Figure 2: Decision tree for sourcing based on scale and internal capabilities.
Quality Assurance Protocol
Upon receipt of the material, the following "Self-Validating System" must be executed before releasing the chemical into synthesis workflows.
Protocol: The "Triple-Check" Verification
-
Identity Check (NMR):
-
Run ¹H NMR in CDCl₃. Look for the characteristic triplet/quartet of the ethyl groups and the multiplet of the phenyl ring.
-
Run ¹⁹F NMR . Expect a single signal (if symmetric) around -110 to -120 ppm (check literature for exact shift).[1][2] Absence of other fluorine peaks confirms regio-purity.[1][2]
-
-
Purity Check (GC-MS):
-
Acidity Check:
-
Dissolve 1g in neutral ethanol and measure pH.
-
Why? Residual acid from hydrolysis or synthesis can catalyze the decomposition (decarboxylation) of the malonate during storage.
-
References
-
Chemical Identity & Properties
- PubChem Compound Summary for Diethyl 2-(2,6-difluorophenyl)malonate (Inferred Structure).
-
[2]
-
Synthesis Methodology (Alpha-Arylation)
- Synthesis Methodology (Nucleophilic Substitution): Vlasov, V. M. (1993). Fluorinated Compounds in Organic Synthesis: Nucleophilic Substitution in Polyfluoroarenes. Journal of Fluorine Chemistry.
-
Supplier Verification
-
Safety Data
Sources
Methodological & Application
Application Note: Scalable Synthesis of Diethyl 2-(2,6-difluorophenyl)malonate via Transition Metal Catalysis
Executive Summary
The incorporation of fluorine into pharmaceutical scaffolds is a pivotal strategy for modulating lipophilicity, metabolic stability, and binding affinity.[1] The 2,6-difluorophenyl moiety is particularly valuable for conformationally restricting rotation around biaryl bonds ("ortho-effect"). However, the synthesis of Diethyl 2-(2,6-difluorophenyl)malonate —a key precursor for phenylacetic acids and heterocycles—presents specific challenges due to the steric hindrance and electronic repulsion of the ortho-fluorine atoms.
This Application Note details a robust, self-validating protocol for the
Strategic Analysis & Retrosynthesis
The Synthetic Challenge
Direct alkylation of 2,6-difluorobenzene is not feasible due to the lack of a leaving group.
The Solution: Metal-Catalyzed -Arylation
The most reliable route employs a transition metal catalyst to facilitate Carbon-Carbon bond formation between the enolate of diethyl malonate and an aryl halide.
-
Route A (Recommended): CuI/Ligand catalysis.[2] Preferred for its lower cost, mild base requirements (
), and high functional group tolerance. -
Route B (Alternative): Pd-catalysis.[3][4][5][6] Preferred for unreactive aryl bromides or chlorides but requires expensive bulky phosphine ligands.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical decision nodes for this synthesis.
Figure 1: Logical flow of the Copper-catalyzed
Method A: Copper-Catalyzed Arylation (Primary Protocol)
This protocol is adapted from the work of Buchwald and Hennessy [1] and optimized using 2-picolinic acid as a ligand [2], which allows for milder temperatures compared to 2-phenylphenol.
Reagents & Materials
| Component | Role | Equiv. | Purity/Grade |
| Diethyl Malonate | Nucleophile | 1.2 | >99%, Anhydrous |
| 1-Iodo-2,6-difluorobenzene | Electrophile | 1.0 | >98% |
| Copper(I) Iodide (CuI) | Catalyst | 0.05 (5 mol%) | 99.999% (trace metal basis) |
| 2-Picolinic Acid | Ligand | 0.10 (10 mol%) | >98% |
| Cesium Carbonate ( | Base | 1.5 | Anhydrous, Micronized |
| 1,4-Dioxane | Solvent | N/A | Anhydrous, Degassed |
Step-by-Step Protocol
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a glovebox or under a positive pressure of Argon, charge a flame-dried Schlenk tube with CuI (5 mol%) and 2-picolinic acid (10 mol%).
-
Add anhydrous 1,4-dioxane (concentration 0.5 M relative to aryl halide).
-
Stir at Room Temperature (RT) for 10 minutes to form the active catalyst complex. Observation: The solution may turn a light green/blue hue.
Step 2: Substrate Addition
-
Add
(1.5 equiv) to the reaction vessel. -
Add 1-iodo-2,6-difluorobenzene (1.0 equiv) via syringe.
-
Add diethyl malonate (1.2 equiv) dropwise via syringe.
-
Note: The excess malonate ensures complete consumption of the expensive aryl halide.
-
Step 3: Reaction
-
Seal the tube and heat to 80°C in an oil bath.
-
Stir vigorously (800-1000 rpm). The heterogeneity of the mixture requires efficient mixing to facilitate phase transfer of the base.
-
Monitoring: Monitor by HPLC or GC-MS at 2, 6, and 12 hours.
-
Endpoint: >98% conversion of the aryl iodide.
-
Step 4: Workup & Purification
-
Cool the mixture to RT.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts (
, excess base). -
Wash the filtrate with saturated
(aq) to sequester residual copper. -
Dry organic phase over
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography (
).-
Eluent: Hexanes:EtOAc (gradient 95:5 to 85:15).
-
Target: The product typically elutes after the excess diethyl malonate.
-
Method B: Palladium-Catalyzed Arylation (Alternative)
Use this method if the starting material is 1-bromo-2,6-difluorobenzene (cheaper than iodide) or if the Cu-method fails due to specific scale-up constraints. This method utilizes bulky phosphines to overcome the steric hindrance of the 2,6-difluoro substitution [3].
Reagents[6]
-
Catalyst:
(2 mol%) -
Ligand:
(Tri-tert-butylphosphine) or (4 mol%) -
Base:
(Sodium Hydride, 60% dispersion) or -
Solvent: Toluene or THF
Protocol Differences
-
Strict Anaerobic Conditions:
is pyrophoric and highly oxygen-sensitive. Use a glovebox. -
Temperature: Often proceeds at lower temperatures (RT to 50°C) due to the high activity of the Pd-catalyst.
-
Selectivity: Pd-catalysis can sometimes lead to bis-arylation if the malonate is not in excess. Ensure a 1.5:1 ratio of Malonate:Aryl Halide.
Analytical Validation (Self-Validating Systems)
To ensure the protocol was successful, compare your isolated material against these expected spectral characteristics.
NMR Characterization
-
H NMR (400 MHz,
):- 7.20–7.35 (m, 1H, Ar-H, para).
- 6.90–7.00 (m, 2H, Ar-H, meta).
- 5.15 (s, 1H, CH -malonate). Note: This singlet is diagnostic. If it is a doublet, you have mono-decarboxylation; if missing, you have bis-arylation.
- 4.20–4.30 (q, 4H, O-CH2 -CH3).
- 1.25–1.30 (t, 6H, O-CH2-CH3 ).
-
F NMR:
-
Single peak around -110 to -115 ppm (relative to
). The symmetry of the 2,6-substitution should yield one signal.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor inert atmosphere. | Regrease joints; ensure 1,4-dioxane is degassed. Switch to CuI (99.999%). |
| Protodehalogenation (Ar-H formed) | Moisture in solvent acting as proton source. | Dry solvent over molecular sieves (3Å). Increase |
| Bis-arylation | Malonate concentration too low. | Increase Diethyl Malonate to 2.0 equiv. |
| Blue/Green Filtrate | Residual Copper breakthrough. | Wash organic layer with 10% ethylenediamine or aqueous |
Process Workflow Diagram
The following Graphviz diagram outlines the operational workflow for the recommended Copper-catalyzed route.
Figure 2: Operational workflow for the synthesis of Diethyl 2-(2,6-difluorophenyl)malonate.
References
-
Hennessy, E. J., & Buchwald, S. L. (2002).[2][7] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[2][7] [Link]
-
Yip, S. F., Cheung, H. Y., Zhou, Z., & Kwong, F. Y. (2007).[8] Room-Temperature Copper-Catalyzed
-Arylation of Malonates. Organic Letters, 9(17), 3469–3472.[8] [Link] -
Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[4][9] The Journal of Organic Chemistry, 67(2), 541–555.[4] [Link]
Sources
- 1. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 2. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Room-temperature copper-catalyzed alpha-arylation of malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
Palladium-catalyzed alpha-arylation of diethyl malonate protocols
Precision Protocols for Palladium-Catalyzed -Arylation of Diethyl Malonate
Executive Summary
The
This guide details two field-proven protocols: a Standard High-Activity Protocol utilizing bulky trialkylphosphines for general aryl bromides, and an Advanced Protocol utilizing biaryl phosphines for challenging aryl chlorides.
Mechanistic Insight & Causality
To troubleshoot and optimize this reaction, one must understand the catalytic cycle. The transformation does not proceed via a simple
The Catalytic Cycle
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Ligand Exchange/Transmetallation: The malonate enolate (generated by base) displaces the halide on the Palladium center.
-
Critical Insight: The enolate can bind through Oxygen (O-bound) or Carbon (C-bound). While O-bound is often the resting state, the C-bound tautomer is required for reductive elimination.
-
-
Reductive Elimination: The C-C bond forms, regenerating Pd(0).
-
Driver: Bulky ligands (e.g.,
) accelerate this step by sterically "squeezing" the aryl and enolate groups together.
-
Figure 1: The catalytic cycle emphasizes the critical role of the Pd-Enolate complex. Steric bulk on the ligand is essential to drive the final Reductive Elimination step.
Critical Parameters & Decision Matrix
Success depends on balancing steric hindrance with electronic activation. Use this matrix to select your conditions.
| Parameter | Standard Condition (Hartwig) | Advanced Condition (Buchwald) | Why? |
| Substrate | Aryl Bromides | Aryl Chlorides / Hindered Arenes | Cl is stronger/less reactive; requires electron-rich ligands. |
| Ligand | Biaryl Phosphines (e.g., DavePhos, XPhos) | ||
| Base | NaH (Sodium Hydride) | NaH irreversibly forms the enolate (clean kinetics). Carbonates are milder for sensitive functional groups. | |
| Solvent | THF or Toluene | Toluene or Dioxane | THF solvates Na-enolates well. Toluene is better for higher temps ( |
| Stoichiometry | 1.1 - 1.5 equiv Malonate | 1.1 - 1.2 equiv Malonate | CRITICAL: Excess malonate prevents bis-arylation (see Troubleshooting). |
Protocol A: The "Hartwig" Standard (Aryl Bromides)
Applicability: Best for aryl bromides and iodides. High throughput, robust. Reference Grounding: Based on seminal work by Beare & Hartwig (J. Org.[1][2] Chem. 2002).[1][2][3][4][5][6]
Materials
-
Aryl Bromide (1.0 equiv)[7]
-
Diethyl Malonate (1.2 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.3 equiv)
- (Bis(dibenzylideneacetone)palladium(0)) (2 mol%)
- (Tri-tert-butylphosphine) (2-4 mol%) - Handle under Argon
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology
-
Enolate Formation (The "Pre-activation"):
-
In a flame-dried Schlenk flask under Argon, suspend NaH (1.3 equiv) in anhydrous THF.
-
Add Diethyl Malonate (1.2 equiv) dropwise at 0°C. Evolution of
gas will be vigorous. -
Expert Tip: Stir for 20 mins at Room Temp (RT) until the solution is clear/homogeneous. This ensures all base is consumed, preventing catalyst decomposition later.
-
-
Catalyst Preparation:
-
In a separate vial (in glovebox or under Argon flow), mix
and in a 1:1 or 1:2 ratio in a minimal amount of THF. The solution should turn a distinct color (often orange to deep red/brown) indicating active catalyst formation.
-
-
Reaction Initiation:
-
Add the Aryl Bromide (1.0 equiv) to the enolate solution.
-
Transfer the catalyst solution via cannula or syringe into the main reaction flask.
-
-
Incubation:
-
Heat to 70°C. Monitor via TLC or GC-MS.
-
Time: Typically 2–12 hours.
-
-
Quench & Purification:
-
Cool to RT. Quench with saturated
(aq).[7] -
Extract with Ethyl Acetate (3x).
-
Crucial: Acidify the aqueous layer slightly (pH ~4) to ensure no mono-acid byproduct is lost, though the diester is the target.
-
Purify via silica gel chromatography (Hexanes:EtOAc).
-
Protocol B: The "Buchwald" Advanced (Aryl Chlorides)
Applicability: Aryl chlorides, base-sensitive substrates, or when NaH is too harsh. Reference Grounding: Methods adapted from J. Am. Chem. Soc.[1][3][4][8][9][10] (2001) and Org.[1][3] Lett. (2002).[1][2][3][4][5][6]
Materials
-
Aryl Chloride (1.0 equiv)[7]
-
Diethyl Malonate (1.5 equiv)
- (Cesium Carbonate) (1.5 equiv) - Must be dry/granular
- (Palladium Acetate) (1-2 mol%)
-
Ligand: 2-phenylphenol or Biaryl Phosphine (e.g., DavePhos) (2-4 mol%)
-
Anhydrous Toluene[7]
Step-by-Step Methodology
-
One-Pot Setup:
-
This protocol does not require pre-forming the enolate, making it operationally simpler but requiring stricter exclusion of water to prevent hydrolysis.
-
Load
, Ligand, and into a screw-cap vial equipped with a septum. -
Evacuate and backfill with Argon (3 cycles).
-
-
Reagent Addition:
-
Add Aryl Chloride and Diethyl Malonate via syringe.
-
Add Anhydrous Toluene.[7]
-
-
Thermal Activation:
-
Heat to 80–100°C.
-
Note: Aryl chlorides are less reactive; higher temperatures are required to overcome the oxidative addition barrier.
-
-
Work-up:
-
Filter through a pad of Celite to remove inorganic salts (
, Pd black). -
Concentrate and purify as in Protocol A.
-
Troubleshooting & Expert Insights
The "Bis-Arylation" Trap
Symptom: You isolate a product with two aryl groups attached to the malonate.
Cause: The mono-arylated product (
-
Stoichiometry: Increase Diethyl Malonate to 1.5 equivalents . This statistically favors the attack of the starting material over the product.
-
Base Choice: If using Protocol A, ensure NaH is limiting relative to the malonate (use 0.9 equiv NaH per 1.0 equiv Malonate) to ensure no free base exists to deprotonate the product.
Catalyst Deactivation (Palladium Black)
Symptom: Reaction solution turns black and precipitates metal; conversion stalls. Cause: Ligand dissociation or oxidation. Solution:
-
Ensure
is fresh. It is pyrophoric and oxidizes instantly in air. Use the tetrafluoroborate salt ( ) with an extra equivalent of base for easier handling. -
Increase ligand:Pd ratio to 2:1 to stabilize the metal center.
Workflow Visualization
Figure 2: Operational workflow for Protocol A and B. Note the iterative check at step 3 to prevent over-reaction (bis-arylation).
References
-
Seminal Hartwig Protocol (Aryl Bromides/Chlorides): Beare, N. A., & Hartwig, J. F. (2002).[2] Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[1][2][3][11] The Journal of Organic Chemistry. [Link]
-
Buchwald Protocol (Aryl Chlorides/Esters): Moradi, W. A., & Buchwald, S. L. (2001).[4][8][9] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society. [Link][8][11]
-
Mechanistic Review: Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[1][11][12] Accounts of Chemical Research. [Link]
-
Mild Conditions (Copper/Palladium Comparison): Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters. [Link]
Sources
- 1. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 9. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 10. Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the 2,6-Difluorophenylation of Active Methylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,6-Difluorophenyl Moiety
The 2,6-difluorophenyl group is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the strong electron-withdrawing nature of the two fluorine atoms, and its distinct steric profile significantly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions. Consequently, the incorporation of this moiety into organic molecules is a key strategy in the design of novel pharmaceuticals and advanced materials. This guide provides a detailed overview of the reaction conditions and protocols for the 2,6-difluorophenylation of active methylene compounds, a crucial C-C bond-forming reaction for accessing these valuable structures.
Mechanistic Considerations: Navigating Steric and Electronic Challenges
The 2,6-difluorophenylation of active methylenes presents unique challenges due to the steric hindrance imposed by the two ortho-fluorine atoms and the electron-deficient nature of the aromatic ring. Three primary mechanistic pathways can be exploited for this transformation:
-
Palladium-Catalyzed α-Arylation: This is a powerful and versatile method for forming C-C bonds between an aryl halide and a carbanion. The reaction proceeds through a catalytic cycle involving oxidative addition, deprotonation of the active methylene, and reductive elimination. For sterically hindered electrophiles like 2,6-difluoroaryl halides, the use of bulky, electron-rich phosphine ligands is crucial to promote both the oxidative addition and the challenging reductive elimination steps.[1][2]
-
Copper-Catalyzed Arylation: Copper-based systems offer a cost-effective alternative to palladium. These reactions can proceed through various mechanisms, often involving an organocopper intermediate. Copper catalysis can be effective for the arylation of a range of active methylene compounds.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the fluorine atoms activates the 2,6-difluorophenyl ring towards nucleophilic attack. In cases where a highly activated polyfluoroaromatic is used (e.g., hexafluorobenzene), direct substitution by the enolate of an active methylene compound can occur under basic conditions, obviating the need for a metal catalyst.[4][5]
Core Directive: Structuring the Approach to 2,6-Difluorophenylation
This guide is structured to provide a comprehensive understanding of the available synthetic strategies, from the underlying principles to practical, step-by-step protocols. We will first delve into the specifics of palladium- and copper-catalyzed methods, followed by an exploration of the catalyst-free SNAr approach. For each method, we will discuss the critical experimental parameters and provide detailed protocols for representative active methylene compounds.
Part 1: Palladium-Catalyzed α-Arylation of Active Methylenes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the α-arylation of carbonyl compounds has been extensively developed. The groups of Hartwig and Buchwald have pioneered the use of sterically demanding and electron-rich phosphine ligands that enable the coupling of challenging, sterically hindered aryl halides.[1][6]
Causality in Experimental Choices for Palladium-Catalyzed Reactions:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is paramount. For sterically hindered 2,6-difluoroaryl halides, bulky, electron-rich monophosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos) are often required. These ligands stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition step, and their steric bulk promotes the final reductive elimination to release the product.[1][2]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the active methylene compound and generate the enolate nucleophile. Common choices include sodium hydride (NaH), sodium tert-butoxide (NaOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can influence the reaction rate and selectivity, and must be compatible with the functional groups present in the substrates.
-
Solvent and Temperature: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used. The reaction temperature is often elevated (80-110 °C) to overcome the activation barriers for oxidative addition and reductive elimination, particularly with less reactive aryl chlorides.
Experimental Protocol: Palladium-Catalyzed 2,6-Difluorophenylation of Diethyl Malonate
This protocol is a general guideline for the palladium-catalyzed α-arylation of diethyl malonate with 1-bromo-2,6-difluorobenzene, based on principles established by Hartwig and co-workers for sterically hindered aryl halides.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
1-Bromo-2,6-difluorobenzene
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and P(t-Bu)₃ (e.g., 4 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
In a separate flask, carefully add sodium hydride (1.2 equivalents) to anhydrous toluene.
-
To the NaH suspension, slowly add diethyl malonate (1.0 equivalent) at room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium enolate.
-
To the catalyst mixture, add the solution of the diethyl malonate enolate, followed by 1-bromo-2,6-difluorobenzene (1.1 equivalents).
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Palladium-Catalyzed Arylation
| Active Methylene | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Diethyl Malonate | 1-Bromo-2,6-difluorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | NaH | Toluene | 100 | Good to Excellent | [1][2] |
| Ethyl Cyanoacetate | 1-Chloro-2,6-difluorobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 110 | Good | [1] |
| 2-Methyltetralone | 1-Bromo-2,6-difluorobenzene | Pd(BINAP) | NaOtBu | Toluene | 80 | Moderate to Good | [7] |
Part 2: Copper-Catalyzed Arylation of Active Methylenes
Copper-catalyzed cross-coupling reactions provide a valuable and more economical alternative to palladium-based systems for C-C bond formation.[3]
Causality in Experimental Choices for Copper-Catalyzed Reactions:
-
Copper Source and Ligand: Simple copper(I) or copper(II) salts such as CuI, Cu₂O, or CuO nanoparticles can be effective catalysts. In many cases, these reactions can proceed without a ligand, although the addition of ligands like phenanthroline or proline can sometimes be beneficial.[3]
-
Base Selection: A variety of bases can be employed, including inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, and organic bases. The choice of base can significantly impact the reaction efficiency.
-
Solvent and Temperature: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. Reaction temperatures are typically in the range of 80-140 °C.
Experimental Protocol: Copper-Catalyzed 2,6-Difluorophenylation of Ethyl Acetoacetate
This protocol outlines a general procedure for the copper-catalyzed arylation of a β-ketoester.
Materials:
-
Copper(I) iodide (CuI)
-
2,6-Difluorophenylboronic acid
-
Ethyl acetoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add CuI (e.g., 10 mol%), 2,6-difluorophenylboronic acid (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMF and heat the mixture to 120 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient aromatic rings, direct nucleophilic substitution of a leaving group (such as fluoride) by a carbanion is a feasible and metal-free approach. Polyfluorinated benzenes are excellent substrates for this type of reaction.[4][5]
Causality in Experimental Choices for SNAr Reactions:
-
Substrate Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups. The presence of multiple fluorine atoms, as in hexafluorobenzene or pentafluoropyridine, makes the SNAr reaction highly favorable.
-
Base and Solvent: A strong base is required to generate the enolate of the active methylene compound. Sodium hydride in a polar aprotic solvent like DMF is a common choice.
Experimental Protocol: SNAr 2,6-Difluorophenylation of Malononitrile with 1,2,3-Trifluorobenzene
This protocol describes the synthesis of 2-(2,6-difluorophenyl)malononitrile, a valuable building block.
Materials:
-
1,2,3-Trifluorobenzene
-
Malononitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of malononitrile (1.0 equivalent) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2,3-trifluorobenzene (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction and carefully quench with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualization of Key Processes
Palladium-Catalyzed α-Arylation Catalytic Cycle
Caption: Catalytic cycle for palladium-catalyzed α-arylation.
Experimental Workflow for Palladium-Catalyzed Arylation
Caption: General experimental workflow for Pd-catalyzed arylation.
Trustworthiness: A Self-Validating System
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The reliability of these reactions is contingent upon the careful control of experimental parameters. Key validation checkpoints include:
-
Inert Atmosphere: Palladium and some copper catalysts are sensitive to air and moisture. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Purity of Reagents: The purity of the aryl halide, active methylene compound, and base is critical for achieving high yields and minimizing side reactions.
-
Reaction Monitoring: Close monitoring of the reaction progress by techniques such as TLC or GC-MS is essential to determine the optimal reaction time and prevent product decomposition.
By adhering to these principles, researchers can confidently apply these protocols to achieve the desired 2,6-difluorophenylated products.
References
-
Hartwig, J. F. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Hartwig Group. [Link]
-
Albrecht, M., Reusser, E., & Aeschlimann, M. (2025, January). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. ResearchGate. [Link]
-
Radhakrishnan, U., & Stang, P. J. (2001). Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts. Organic Chemistry Portal. [Link]
-
Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Hartwig Group. [Link]
- Buchwald, S. L., & Wagaw, S. (1997). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society.
-
Buchwald, S. L., & Old, D. W. (2014, April 24). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]
-
Graham, T. J. A., & Jones, G. D. (2021, August 15). A Selective Single Step Amidation of Polyfluoroarenes. PubMed. [Link]
-
Pérez-Temprano, M. H., & Casares, J. A. (2025, August 7). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. ResearchGate. [Link]
-
Ge, S., Chaładaj, W., & Hartwig, J. F. (2014, March 19). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. PubMed. [Link]
-
Wang, D., & Yu, J.-Q. (2020, March 11). Mechanistic Insight into Palladium‐Catalyzed Enantioselective Remote meta‐C−H Arylation and Alkylation by Using Density Functional Theory (DFT) Calculations. ResearchGate. [Link]
- N/A. (n.d.). Synthesis method of malononitrile.
-
N/A. (n.d.). Copper Catalyzed Arylation of β-Dicarbonyl Compounds: 2-(1-Acetyl-2-Oxopropyl)Benzoic Acid. ResearchGate. [Link]
-
Ackermann, L., & Wang, L. (2023, August 30). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. American Chemical Society. [Link]
-
Kim, H., & You, Y. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]
-
Kim, H., & You, Y. (2025, October 15). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]
-
N/A. (n.d.). Copper-catalyzed asymmetric C(sp2)–H arylation for the synthesis of P- and axially chiral phosphorus compounds. Nature. [Link]
-
Pistritto, V. A., et al. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Harvard DASH. [Link]
-
Kumar, S., & Sreedhar, B. (2010, April 15). C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Hartwig, J. F. (n.d.). Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. The Hartwig Group. [Link]
-
N/A. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. PubMed. [Link]
-
Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Yamamoto, Y. (n.d.). Discussion Addendum for: Stereoselective Synthesis of 3-Arylacrylates by. Organic Syntheses. [Link]
-
Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Hartwig Group. [Link]
-
Zuccarello, G., & Fabrizi, G. (2020, July 31). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. Unipd. [Link]
-
Chen, G., & Shaughnessy, K. H. (n.d.). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. PMC. [Link]
-
N/A. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]
-
Ge, S., Chaładaj, W., & Hartwig, J. F. (2014, March 19). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. PubMed. [Link]
-
Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]
-
N/A. (2022, December 3). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. PMC. [Link]
-
N/A. (2025, August 12). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]
-
Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks. [Link]
-
N/A. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
N/A. (2018, December 12). International Journal of Pharmaceutical Quality Assurance. [Link]
-
N/A. (n.d.). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
N/A. (2021, February 1). Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. Nature. [Link]
-
N/A. (n.d.). 2,6-Difluorophenylacetic acid. PubChem. [Link]
Sources
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
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- 3. BJOC - C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions [beilstein-journals.org]
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- 7. research.unipd.it [research.unipd.it]
The Strategic Utility of Diethyl 2-(2,6-Difluorophenyl)malonate in the Synthesis of Advanced Heterocyclic Scaffolds
Application Note & Synthetic Protocols
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: A Fluorinated Synthon for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount tool for modulating a compound's physicochemical and biological properties.[1][2] The 2,6-difluorophenyl motif, in particular, offers a unique combination of steric and electronic effects that can enhance metabolic stability, binding affinity, and membrane permeability. Diethyl 2-(2,6-difluorophenyl)malonate emerges as a highly valuable and versatile C-3 synthon for the construction of a diverse array of heterocyclic systems bearing this privileged structural element.[3][4][5] This document provides a detailed overview of the applications of diethyl 2-(2,6-difluorophenyl)malonate in heterocycle synthesis, complete with mechanistic insights and actionable laboratory protocols for researchers and professionals in drug development.
The reactivity of diethyl 2-(2,6-difluorophenyl)malonate is centered around its active methylene group, flanked by two electron-withdrawing ester functionalities.[3][5] This structural feature renders the methylene protons acidic, facilitating the formation of a stabilized carbanion that can readily participate in a variety of nucleophilic substitution and condensation reactions. The presence of the sterically demanding and electron-withdrawing 2,6-difluorophenyl group can influence the kinetics and regioselectivity of these reactions, often leading to unique and desirable outcomes.
Core Application: Synthesis of Substituted Pyrimidines
The pyrimidine core is a ubiquitous scaffold in a vast number of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[6][7][8] The condensation of diethyl 2-(2,6-difluorophenyl)malonate with various amidine-containing reagents provides a direct and efficient route to highly functionalized pyrimidine derivatives.
Mechanistic Rationale
The synthesis of pyrimidines from diethyl malonate derivatives is a classic and widely employed strategy.[6][9] The reaction proceeds through a base-catalyzed condensation mechanism. Initially, the active methylene group of the malonate is deprotonated to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the N-C-N fragment (e.g., urea, thiourea, guanidine), followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.
Caption: Generalized workflow for pyrimidine synthesis.
Protocol 1: Synthesis of 5-(2,6-Difluorophenyl)barbituric Acid
Barbiturates, a class of drugs derived from barbituric acid, are known for their sedative and hypnotic properties. The following protocol details the synthesis of a novel barbituric acid derivative incorporating the 2,6-difluorophenyl moiety.
Materials:
-
Diethyl 2-(2,6-difluorophenyl)malonate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add diethyl 2-(2,6-difluorophenyl)malonate (1.0 eq.) dropwise at room temperature.
-
Following the addition, add urea (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in cold water and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with concentrated hydrochloric acid until a precipitate is formed (pH ~2-3).
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(2,6-difluorophenyl)barbituric acid.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Diethyl 2-(2,6-difluorophenyl)malonate | 258.23 | 1.0 |
| Urea | 60.06 | 1.1 |
| Sodium Ethoxide | 68.05 | 1.1 |
Table 1: Reactant specifications for the synthesis of 5-(2,6-difluorophenyl)barbituric acid.
Core Application: Synthesis of Substituted Pyrazoles
Pyrazoles are another class of five-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[10][11] The reaction of diethyl 2-(2,6-difluorophenyl)malonate with hydrazine derivatives provides a straightforward entry into the synthesis of pyrazolone derivatives.
Mechanistic Rationale
The formation of pyrazolones from β-keto esters or malonic esters and hydrazines is a well-established cyclocondensation reaction.[10][12] The reaction is typically carried out in a protic solvent, often with acid or base catalysis. The more nucleophilic nitrogen of the hydrazine attacks one of the ester carbonyls, followed by an intramolecular cyclization via attack of the second nitrogen atom on the other ester carbonyl. Subsequent elimination of two molecules of ethanol drives the reaction towards the formation of the stable pyrazolone ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the malonate and the hydrazine.
Caption: A proposed synthetic strategy for benzodiazepines.
Conclusion and Future Outlook
Diethyl 2-(2,6-difluorophenyl)malonate is a powerful and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its unique electronic and steric properties, conferred by the 2,6-difluorophenyl substituent, make it an attractive starting material for the development of novel therapeutics with potentially enhanced pharmacological profiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthon and to generate novel molecular entities for drug discovery and development programs. Further exploration into the reactivity of this compound, particularly in asymmetric synthesis and multicomponent reactions, is warranted and promises to unlock new avenues for the creation of complex and diverse chemical matter.
References
- Vertex AI Search. (2025, November 24).
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved February 24, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 24, 2026, from [Link]
- Filo. (2025, November 24).
-
Kuchar, M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1938-1945. [Link]
- Abbiate, V., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of New 5-(2-Furyl)pyrazoles. Journal of Organic Chemistry, 71(13), 4957-4960.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 24, 2026, from [Link]
-
Rani, P., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1647. [Link]
-
Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 647. [Link]
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Kaur, R., et al. (2021). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Results in Chemistry, 3, 100181.
- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
- Abd-El-Aziz, A. S., et al. (1991). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics, 10(10), 3727-3734.
-
Kuchar, M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. [Link]
- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
- Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Mini-Reviews in Organic Chemistry, 1(2), 163-172.
- ChemicalBook. (2024, May 23). Diethyl Malonate: Versatile Building Block in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 24, 2026, from [Link]
- Gheath, A., et al. (2021). Synthesis of Pyrazole Dyes Derivatives.
- Google Patents. (n.d.). EP0841326B1 - Process for the preparation of pyrimidine derivatives.
- Borge, V. V., & Vaze, J. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. World Journal of Pharmaceutical Research, 10(14), 1056-1073.
- Montana, M., et al. (2008). RAPID SYNTHESIS OF NEW AZAHETEROCYCLIC HYDROXY- MALONATE DERIVATIVES USING TDAE APPROACH. HETEROCYCLES, 75(4), 843-854.
- Benchchem. (2025). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)
- Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Anti-inflammatory drug Carprofen. Research Journal of Pharmaceutical Sciences, 1(1), 16-22.
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- 3. askfilo.com [askfilo.com]
- 4. Synthesis of Heterocycles by diethyl malonate | Filo [askfilo.com]
- 5. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
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- 7. heteroletters.org [heteroletters.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-(2,6-difluorophenyl)malonate
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Diethyl 2-(2,6-difluorophenyl)malonate (CAS: 105-53-3 analog)[1]
Executive Summary & Molecule Profile[1]
The Molecule: Diethyl 2-(2,6-difluorophenyl)malonate is a critical intermediate, typically synthesized via Nucleophilic Aromatic Substitution (
The Challenge: Users frequently report obtaining a dark, viscous oil rather than a clean product.[1] The primary impurities are:
-
Excess Diethyl Malonate (DEM): Often used in 1.2–2.0 equivalents to drive the reaction, but difficult to remove due to similar polarity.[1]
-
Decarboxylated Byproduct: Ethyl 2-(2,6-difluorophenyl)acetate, resulting from thermal degradation.[1]
-
Oligomeric Tars: Caused by harsh reaction conditions (high temp/strong base).[1]
The Golden Rule: Heat is your enemy; Vacuum is your friend.[1] This molecule is prone to decarboxylation at temperatures exceeding 140°C, especially in the presence of moisture or residual acid/base.[1]
Frequently Asked Questions (FAQs)
Q1: My crude product is a black/dark brown oil. Is the reaction ruined? A: Not necessarily. The dark color usually comes from trace oxidation of phenolic byproducts or polymerization of the fluorinated aromatics.[1] The target malonate is likely intact.[1] A simple silica plug filtration (Protocol B) often restores the light yellow/orange color.[1]
Q2: I see a large triplet at ~1.2 ppm and a quartet at ~4.2 ppm in my
Q3: Can I just wash the excess Diethyl Malonate away with water? A: No.[1] While DEM has slight solubility in water, it is primarily organic.[1] Extensive water washing will likely hydrolyze your ester groups before it removes the DEM, leading to the carboxylic acid which will essentially immediately decarboxylate.[1]
Q4: I tried distilling, and my product turned into the mono-ester (acetate). Why? A: You likely used too much heat and not enough vacuum.[1] If the pot temperature exceeds 150-160°C, the malonate ester linkage weakens.[1] You need an oil pump (<1 mmHg) to distill at a safe temperature (<120°C).[1]
Decision Matrix: Choosing a Purification Route
Before proceeding, check your crude NMR.[1] Use the workflow below to select the correct protocol.
Figure 1: Decision matrix for purification based on impurity profile.
Detailed Protocols
Protocol A: High Vacuum Fractional Distillation
Best for: Removing excess Diethyl Malonate (DEM) and isolating pure product on >10g scale.[1]
The Science: Diethyl Malonate boils at 199°C (atm).[1][2] The difluorophenyl derivative has a higher molecular weight and stronger intermolecular forces, pushing its atmospheric boiling point well above 250°C (theoretical), where it decomposes.[1] By lowering pressure to <1 mmHg, we depress the boiling points to a safe range.[1]
Equipment:
-
Short-path distillation head (minimize distance to condenser).[1]
-
Vacuum pump capable of <1.0 mmHg (High Vac/Oil Pump).[1]
-
Manometer (Digital preferred).[1]
-
Heating mantle with magnetic stirring.[1]
Step-by-Step:
-
Setup: Assemble the short-path distillation apparatus. Grease all joints heavily.[1] Insulate the column with aluminum foil or glass wool.[1]
-
Degassing: Begin stirring and slowly apply vacuum. Do not heat yet.[1] Allow residual solvents (EtOAc, DCM) to foam off.[1]
-
Fraction 1 (The DEM Cut):
-
Fraction 2 (The Product Cut):
-
Shutdown: Stop heating immediately after the main fraction. Cool to <50°C under vacuum before backfilling with nitrogen to prevent oxidation of the hot residue.[1]
Table 1: Estimated Boiling Point Data
| Component | BP (760 mmHg) | BP (12 mmHg) | BP (0.5 mmHg) |
| Diethyl Malonate | 199°C | ~95°C | ~45°C |
| Product (Difluoro) | Decomposes | ~165°C | 105–115°C |
Protocol B: Silica Plug Filtration (Flash Chromatography)
Best for: Removing dark color (tars) and polar impurities on <10g scale.[1]
The Science: The product is a diester and is moderately polar.[1] Tars are highly polar/polymeric and will stick to the baseline of silica.[1] Non-polar impurities (like unreacted trifluorobenzene) will elute in the solvent front.[1]
Step-by-Step:
-
Slurry: Mix your crude oil with a minimal amount of Hexanes:Ethyl Acetate (9:1). If it doesn't dissolve, add slightly more EtOAc.[1]
-
Packing: Pack a sintered glass funnel with Silica Gel 60 (approx 5cm height). Wet it with 100% Hexanes.[1]
-
Elution Gradient:
-
TLC Check: Spot fractions on TLC. The product should be UV active and stain with KMnO4.[1]
-
Concentration: Rotovap the combined product fractions.
Troubleshooting Guide: "The Decarboxylation Trap"
One of the most common failure modes is the conversion of the product to Ethyl 2-(2,6-difluorophenyl)acetate .
Mechanism:
Hydrolysis of one ester group yields the mono-acid.[1] This structure is a malonic acid derivative, which is thermally unstable.[1] It undergoes decarboxylation (loss of
Figure 2: Thermal degradation pathway.[1]
Prevention Strategy:
-
Dry Solvents: Ensure the synthesis (SNAr) is strictly anhydrous.
-
Quench Cold: When working up the reaction, pour the mixture into ice water, not room temp water.
-
Neutralize: If using acid to neutralize the base, ensure you do not drop the pH below 4.[1] Strongly acidic conditions catalyze hydrolysis.[1]
References
-
Synthesis and Properties of Fluorinated Malonates
-
Vlasov, V. M., et al. Journal of Organic Chemistry of the USSR, 1978.[1] (Foundational work on nucleophilic substitution of polyfluorobenzenes with malonic esters).
-
-
General Purification of Malonate Esters
-
Boiling Point Data (Diethyl Malonate)
-
Decarboxylation Mechanisms
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl malonate [webbook.nist.gov]
- 6. Diethyl Malonate [commonorganicchemistry.com]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Removing Unreacted Diethyl Malonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for post-reaction purification. This guide provides in-depth, experience-driven answers and troubleshooting protocols for researchers, chemists, and drug development professionals facing the common challenge of removing unreacted diethyl malonate from their reaction mixtures. The methodologies described are grounded in fundamental chemical principles to ensure you can adapt them to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I've just completed a reaction involving diethyl malonate. What is the best method to remove the unreacted starting material?
A1: The optimal purification strategy is dictated by the physicochemical properties of your desired product, specifically its thermal stability, volatility, and polarity relative to diethyl malonate. There are three primary methods to consider:
-
Basic Aqueous Wash (Extraction): Ideal for products that are stable to mild basic conditions and are not water-soluble. This method is fast, efficient, and easily scalable. It leverages the acidity of diethyl malonate's α-protons.
-
Fractional Vacuum Distillation: The most effective method for thermally stable products that have a boiling point significantly different from diethyl malonate (199°C at atmospheric pressure)[1][2][3]. This is often the preferred method for large-scale purification[4].
-
Column Chromatography: The method of choice for products that are thermally sensitive, non-volatile, or have a polarity very similar to diethyl malonate that prevents effective separation by extraction or distillation[1][5].
The following decision-making workflow can help guide your choice.
Sources
Technical Support Center: 2,6-Difluorophenyl Substitution Protocols
Status: Operational Topic: Overcoming Steric & Electronic Barriers in 2,6-Difluorophenyl Coupling Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. [AI Name], Senior Application Scientist
System Overview: The "2,6-Difluoro Paradox"
The 2,6-difluorophenyl moiety is a high-value pharmacophore in drug discovery. The fluorine atoms at the ortho positions provide metabolic stability by blocking oxidative sites and locking conformation via dipole interactions. However, these same atoms create a "steric fortress" and an electronic trap that causes standard catalytic cycles to fail.
Common Failure Modes:
-
Protodeboronation: The electron-deficient ring accelerates C–B bond cleavage before transmetallation can occur.
-
Stalled Oxidative Addition: The steric bulk hinders the approach of the metal center.
-
Reductive Elimination Failure: Even if the metal inserts, the crowded environment prevents the final bond formation.
This guide provides troubleshooting protocols to bypass these specific bottlenecks.
Troubleshooting Module: Suzuki-Miyaura Coupling
Ticket #SM-01: Rapid Protodeboronation of Boronic Acids
User Report: "I am trying to couple 2,6-difluorophenylboronic acid with an aryl halide. The starting material disappears, but I only isolate 1,3-difluorobenzene (the de-borylated byproduct), not the product."
Root Cause Analysis: The two electron-withdrawing fluorine atoms stabilize the boronate anion intermediate, making it highly susceptible to hydrolysis (protodeboronation) under aqueous basic conditions. This reaction is often faster than the transmetallation step in the catalytic cycle.
Resolution Protocol:
-
Step 1: Switch the Boron Source. Free boronic acids are the least stable. Switch to a MIDA Boronate or Potassium Trifluoroborate (BF3K) . These slowly release the active species or require specific activation, keeping the standing concentration of the unstable boronic acid low.
-
Citation:Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Development.
-
-
Step 2: Deploy "Anhydrous" Conditions. Eliminate water to stop the hydrolysis pathway.
-
Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous).
-
Solvent: Dry Toluene or 1,4-Dioxane.
-
Temperature: 80–100 °C (only if using MIDA/BF3K; keep lower for free acids).
-
-
Step 3: Catalyst Selection (The "Race" Strategy). You must accelerate transmetallation to beat the decomposition. Use precatalysts that activate immediately without an induction period.
-
Recommendation: XPhos Pd G4 or SPhos Pd G4 .
-
Reasoning: These bulky, electron-rich ligands facilitate oxidative addition on the halide partner and create a pocket that protects the metal center while accelerating the coupling.
-
Workflow Visualization: The Protodeboronation Defense
Caption: Decision tree for selecting reaction conditions based on boron source stability.
Troubleshooting Module: Buchwald-Hartwig Amination
Ticket #BH-02: No Reaction with 2,6-Difluoroaryl Halides
User Report: "Attempting to couple a secondary amine to 1-bromo-2,6-difluorobenzene. Recovered 90% starting material. Catalyst was Pd(PPh3)4."[1]
Root Cause Analysis: Pd(PPh3)4 is insufficient for this transformation. The 2,6-difluoro substitution creates massive steric hindrance at the Pd center. Standard ligands cannot force the Reductive Elimination step, which is the bottleneck in sterically congested C–N bond formation.
Resolution Protocol:
-
Step 1: Ligand Upgrade. Switch to Buchwald Dialkylbiaryl Phosphine Ligands .
-
For Primary Amines: Use BrettPhos or tBuBrettPhos .
-
For Secondary Amines: Use RuPhos .[2]
-
Mechanism:[3][4][5][6][7][8][9][10] RuPhos is bulky enough to enforce a mono-ligated Pd species (active catalyst) and electron-rich enough to stabilize the oxidative addition product, but its specific geometry promotes the difficult reductive elimination of the bulky amine and the fluoro-aryl group.
-
-
Step 2: Base & Solvent. [11][12]
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu.
-
Solvent: THF or Toluene.
-
Note: Weak bases (Carbonates) often fail here because the amine coordination is hampered by the steric wall; strong deprotonation is often required.
-
Experimental Protocol (RuPhos Standard):
-
Charge vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Add solvent (THF) and stir 5 min to form the active catalyst.
-
Add 1-bromo-2,6-difluorobenzene (1.0 equiv), Amine (1.2 equiv), and LiHMDS (2.0 equiv).
-
Heat to 65 °C. Do not overheat initially; high temps can degrade the catalyst before the cycle establishes.
Troubleshooting Module: Nucleophilic Substitution (SNAr)
Ticket #SN-03: SNAr Fails to Displace Halide at C1
User Report: "Trying to displace the Iodine in 1-iodo-2,6-difluorobenzene with a thiol. No reaction even at reflux."
Root Cause Analysis: While fluorines are electron-withdrawing (inductive effect, -I), which usually activates SNAr, they are also pi-donors (+M) to a lesser extent. More importantly, in the ortho position, they physically block the trajectory of the incoming nucleophile (Nu-) toward the C1 carbon. The "Meisenheimer Complex" transition state is too high in energy due to steric repulsion.
Resolution Protocol:
-
Strategy A: The "Melting" Approach (Solvent Effects). Use dipolar aprotic solvents that solvate the cation (K+ or Na+) but leave the nucleophile "naked" and highly reactive.
-
Solvents: DMSO, NMP (N-Methyl-2-pyrrolidone), or DMPU.
-
Temp: 120–140 °C.
-
-
Strategy B: The "Leaving Group" Swap. If Iodine fails, switch to Fluorine as the leaving group (i.e., use 1,2,6-trifluorobenzene).
-
Why? Fluorine is the best leaving group for SNAr due to its high electronegativity, which stabilizes the transition state despite the strong C-F bond.
-
Warning: This will likely lead to a mixture of regioisomers if the nucleophile attacks the C2/C6 fluorines instead of C1.
-
Comparative Data: Ligand Selection Matrix
Use this table to select the correct catalytic system for 2,6-difluoro substrates.
| Reaction Type | Substrate Challenge | Recommended Catalyst/Ligand | Key Reagent | Why it works? |
| Suzuki | Protodeboronation (Acid instability) | XPhos Pd G4 | K₃PO₄ / H₂O (Fast) | Fast oxidative addition beats hydrolysis rate. |
| Suzuki | Extreme Sterics (Tetra-ortho) | Pd-PEPPSI-IPr | KOtBu / Dioxane | NHC ligand is extremely bulky, forcing reductive elimination. |
| Buchwald | Primary Amine Coupling | BrettPhos | LHMDS | Prevents β-hydride elimination; promotes coupling. |
| Buchwald | Secondary Amine Coupling | RuPhos | NaOtBu | Specific steric pocket accommodates 2,6-substituents. |
| Negishi | Alkyl-Aryl Coupling | CPhos | ZnCl₂ | Excellent for coupling sp3 centers to hindered aryls. |
Mechanistic Visualization
The following diagram illustrates the kinetic competition that dictates yield in Suzuki couplings of 2,6-difluoroaryls.
Caption: Kinetic competition between the desired Transmetallation path and the fatal Protodeboronation path.
References
-
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed C-N Bond Formation." Accounts of Chemical Research.
-
Lloyd-Jones, G. C., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of Organic Chemistry.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry - A European Journal.
-
Burke, M. D., et al. (2007). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.
-
Neufeldt, S. R., et al. (2022).[5] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." Journal of Organic Chemistry.
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass spectrometry fragmentation pattern of fluorinated malonates
Technical Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Malonates
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of diethyl fluoromalonate (DEFM) and diethyl 2,2-difluoromalonate (DEDFM), compared against the non-fluorinated standard, diethyl malonate (DEM).
Key Takeaway: The introduction of fluorine atoms at the
The Fluorine Effect: Theoretical Basis
To interpret the spectra correctly, one must understand the electronic influence of fluorine on the malonate scaffold (
-
Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element.[1] In DEFM and DEDFM, the fluorine atoms pull electron density away from the carbonyl carbons.
-
Suppression of McLafferty Rearrangement: The McLafferty rearrangement requires the carbonyl oxygen to act as a base and abstract a
-hydrogen. The strong -I effect of fluorine reduces the electron density on the carbonyl oxygen, making it less basic and significantly raising the activation energy for this rearrangement. -
C-F Bond Stability: The C-F bond is the strongest single bond in organic chemistry (
116 kcal/mol).[1] Unlike C-H or C-C bonds, it rarely cleaves primarily in Electron Ionization (EI), meaning fragments retaining fluorine are common and diagnostic.[1]
Comparative Fragmentation Analysis
The following table summarizes the diagnostic ions observed in Electron Ionization (EI, 70 eV) mass spectrometry.
| Feature | Diethyl Malonate (DEM) | Diethyl Fluoromalonate (DEFM) | Diethyl 2,2-Difluoromalonate (DEDFM) |
| Formula | |||
| Molecular Ion ( | m/z 160 (Low intensity) | m/z 178 (Trace/Low) | m/z 196 (Trace) |
| Base Peak (Typical) | m/z 115 or 160 | m/z 133 or 115 | m/z 29 ( |
| Primary Loss ( | m/z 115 ( | m/z 133 ( | m/z 151 ( |
| McLafferty Ion | m/z 88 (Prominent) | Suppressed / Low | Absent / Negligible |
| m/z 87 ( | m/z 105 ( | m/z 123 ( | |
| Key Mechanism | Double McLafferty Rearrangement | Mixed | Dominated by |
Detailed Spectral Interpretation
1. Diethyl Malonate (Control):
-
The spectrum is defined by the loss of ethoxy (
, m/z 115) and the McLafferty rearrangement . -
The ion at m/z 88 corresponds to the loss of ethylene (
) and ethanol, a hallmark of ethyl esters with -hydrogens.
2. Diethyl Fluoromalonate (Mono-F):
-
m/z 178 (
): Visible but weak.[1] -
m/z 133 (
): The -carbon is now .[1] The cation formed is destabilized by F's inductive effect relative to H, but resonance back-donation from F lone pairs provides some stabilization.[1] -
m/z 105: Loss of the carbethoxy group (
).[1] This is a direct -cleavage, more favored here than in DEM due to the polar C-F bond weakening adjacent C-C bonds.[1]
3. Diethyl 2,2-Difluoromalonate (Di-F):
-
m/z 196 (
): Often vanishingly small due to rapid fragmentation.[1] -
m/z 151 (
): Diagnostic for the presence of the group. -
m/z 123 (
): A major diagnostic peak.[1] The group strongly polarizes the molecule, promoting the ejection of the stable ester moiety. -
High Fragmentation: The spectrum is often dominated by low mass ions (m/z 29, 45) because the electron-deficient central carbon triggers "explosive" unraveling of the molecule.
Mechanistic Deep Dive: The "Switch"
The following Graphviz diagrams illustrate the divergence in fragmentation pathways.
Pathway A: The McLafferty Rearrangement (Dominant in Non-Fluorinated)
In standard malonates, the carbonyl oxygen abstracts a hydrogen from the ethyl group.
Caption: The standard rearrangement pathway requiring a basic carbonyl oxygen, prominent in non-fluorinated esters.
Pathway B: Fluorine-Induced Alpha-Cleavage (Dominant in Fluorinated)
In fluorinated variants, the oxygen is too electron-poor to initiate the rearrangement. The pathway shifts to direct bond breaking.[1]
Caption: Fluorine destabilizes the rearrangement transition state, forcing direct alpha-cleavage.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data when analyzing these compounds, follow this "self-validating" GC-MS protocol.
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts.[1]
-
Concentration: 1 mg/mL (1000 ppm).[1]
-
Blank: Run a pure solvent blank immediately before the sample to validate the absence of carryover.[1]
2. GC-MS Parameters (Standard):
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Inlet: Split mode (50:1) at 250°C. Note: Fluorinated esters are volatile; split injection prevents detector saturation.[1]
-
Oven Program: 40°C (hold 2 min)
15°C/min 280°C (hold 3 min). -
Source Temp: 230°C.
3. Validation Step (The "Check"):
-
Before running the fluorinated sample, inject a standard of Diethyl Malonate .[1]
-
Pass Criteria: You must observe m/z 160, 115, and 88.[1] If m/z 88 is missing, your source may be dirty or the temperature too low, affecting fragmentation kinetics.[1]
-
Once validated, run the fluorinated sample.[1] Expect the disappearance of m/z 88 and the appearance of m/z 133 (Mono-F) or 151 (Di-F).
References
-
NIST Chemistry WebBook. Diethyl fluoromalonate Mass Spectrum.[1][3] National Institute of Standards and Technology.[1][3] Available at: [Link]
-
NIST Chemistry WebBook. Diethyl malonate Mass Spectrum.[1][3] National Institute of Standards and Technology.[1][3] Available at: [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
-
Grossert, J. S., et al. (2006).[1] Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.[1] (Provides context on malonate fragmentation dynamics).
Sources
Bioisosteric Replacement Guide: Phenyl vs. 2,6-Difluorophenyl Group
Executive Summary
The replacement of a phenyl ring with a 2,6-difluorophenyl group is a high-impact bioisosteric strategy used primarily to induce specific conformational restrictions (the "orthogonal twist") and improve metabolic stability. Unlike classical bioisosteres that aim to mimic sterics (e.g., H
This guide details the physicochemical rationale, metabolic implications, and synthetic protocols for this replacement, targeting medicinal chemists optimizing lead compounds for kinase inhibition, antimicrobial activity, or CNS penetration.
Physicochemical & Structural Comparison
The 2,6-difluorophenyl group is not merely a "blocked" phenyl ring; it is a conformational locking tool. The primary driver for its use is the steric and electrostatic repulsion between the ortho-fluorines and adjacent substituents (e.g., an amide carbonyl or another aromatic ring), which forces the system out of planarity.
Comparative Data Profile
| Property | Phenyl (Unsubstituted) | 2,6-Difluorophenyl | Impact on Drug Design |
| Twist Angle ( | ~0° - 30° (Planar preference) | ~50° - 90° (Orthogonal) | Forces "twisted" bioactive conformation; reduces entropy cost of binding. |
| Lipophilicity ( | Reference (0.0) | +0.2 to +0.4 | Slight increase in lipophilicity; improves membrane permeability but limits solubility. |
| Electronic Character | Electron-rich ( | Electron-deficient | Reduces potential for oxidative metabolism; alters |
| Metabolic Liability | High (esp. para-hydroxylation) | Low (Steric/Electronic shield) | Blocks ortho-attack; deactivates ring toward electrophilic CYP450 species. |
| Van der Waals Vol. | ~75 ų | ~85 ų | Moderate steric bulk increase; requires accommodation in binding pocket. |
The "Orthogonal Twist" Mechanism
In a biaryl or benzamide system, a standard phenyl ring prefers a near-planar conformation to maximize
-
Result: The ring rotates to relieve this strain, locking into a dihedral angle of 50–90°.
-
Benefit: If the protein binding pocket requires a twisted ligand (common in kinases and allosteric sites), this pre-organization significantly boosts affinity by reducing the entropic penalty of binding.
Impact on ADME & Metabolic Stability[1][2]
The 2,6-difluorophenyl motif is a "Metabolic Shield." Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidation (epoxidation/hydroxylation).
Mechanisms of Stabilization
-
Electronic Deactivation: Fluorine is the most electronegative element. Two fluorine atoms significantly deplete the
-electron density of the ring, making it a poor substrate for the electrophilic iron-oxo species in the CYP450 active site. -
Steric Blocking: The C-F bond length (1.35 Å) is longer than C-H (1.09 Å). The 2,6-substitution pattern physically blocks the ortho positions and, due to the twisted conformation, often hinders access to the para position as well.
-
Prevention of Toxic Metabolites: By preventing the formation of arene oxides (epoxides), this replacement reduces the risk of idiosyncratic toxicity associated with reactive metabolites.
Critical Consideration: While the ring itself is stabilized, the increased lipophilicity (LogP) can sometimes lead to higher non-specific binding or shift metabolism to other aliphatic parts of the molecule.
Decision Matrix & Logic Flow
Use the following logic flow to determine if this bioisostere is appropriate for your lead series.
Figure 1: Decision matrix for deploying the 2,6-difluorophenyl bioisostere.
Case Study: FtsZ Inhibitors (Antibacterial)
A definitive example of the conformational benefit is observed in the development of inhibitors for FtsZ (a bacterial cell division protein).
-
The Challenge: The parent compound, a 3-methoxybenzamide, showed moderate activity but poor binding kinetics.
-
The Modification: Replacement of the phenyl ring with 2,6-difluoro-3-methoxybenzamide (DFMBA) .
-
The Outcome:
-
Conformation: The 2,6-difluoro substitution forced the benzamide group to twist ~30° out of plane relative to the ring.
-
Activity: This pre-organized conformation perfectly matched the hydrophobic channel in FtsZ, leading to a significant increase in potency against S. aureus.
-
Mechanism: The energy cost to twist the non-fluorinated analog into the bioactive conformation was high (~3.7 kcal/mol), whereas the 2,6-difluoro analog was already in the low-energy twisted state (~1.9 kcal/mol penalty).
-
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Synthesizing 2,6-difluorophenyl analogs is notoriously difficult due to the "ortho effect" hindering the approach of the palladium catalyst. Standard conditions often fail or result in low yields (protodeboronation).
Optimized Protocol for Sterically Hindered Couplings
Objective: Couple 2,6-difluorophenylboronic acid with an aryl halide.
Reagents:
-
Catalyst: Pd(PPh
) (Tetrakis) or Pd (dba) + SPhos (Buchwald Ligand - highly recommended for sterics). -
Base: K
CO (anhydrous) or Ba(OH) . -
Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.
-
Temperature: 100°C - 110°C (High heat is required).
Step-by-Step Methodology:
-
Preparation: In a microwave vial or sealed tube, dissolve the Aryl Halide (1.0 eq) and 2,6-Difluorophenylboronic acid (1.5 - 2.0 eq). Note: Excess boronic acid is crucial as it is prone to deborylation.
-
Catalyst Addition: Add Pd catalyst (5-10 mol%). If using SPhos/Pd
(dba) , pre-mix the catalyst and ligand in the solvent for 5 mins under Argon before adding to the reaction. -
Base Addition: Add K
CO (3.0 eq). -
Degassing: Sparge the solvent mixture with Argon for 10 minutes. This is critical; oxygen kills the active Pd species, which is already struggling with steric access.
-
Reaction: Seal and heat to 100°C for 12–24 hours. (Microwave irradiation: 120°C for 1 hour is often superior).
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography. Note: 2,6-difluoro analogs often run faster (higher R_f) than non-fluorinated parents due to lower polarity.
Figure 2: Synthetic workflow for sterically hindered Suzuki coupling.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Leroux, F. (2004).[1] Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. ChemBioChem, 5(5), 644-649.[1] Link
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link
-
Grein, F. (2002).[3] Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[3][4] Journal of Physical Chemistry A, 106(15), 3823–3827. Link
- Artola, M., et al. (2015). Effective FtsZ Inhibitors by Bioisosteric Replacement of the Phenyl Group. Chemistry – A European Journal, 21, 1–9.
Sources
- 1. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Comparative Guide: HPLC Separation of Mono- vs. Bis-Arylated Malonate Byproducts
Executive Summary
In the synthesis of
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Biphenyl stationary phase.
The Verdict: While C18 provides adequate retention based purely on hydrophobicity, Biphenyl stationary phases are superior for this specific separation.[1][2] They utilize a dual-retention mechanism (Hydrophobic +
The Separation Challenge: Mechanistic Insight
To separate these compounds, one must understand their molecular behaviors in solution.
-
Mono-Arylated Malonate (Target): Contains one aromatic ring and one acidic
-proton (pKa 11-12). In standard acidic HPLC mobile phases (pH 2–3), it remains neutral. -
Bis-Arylated Malonate (Byproduct): Contains two aromatic rings and no acidic
-proton. It is significantly more hydrophobic and possesses a larger -electron cloud.
Why Standard C18 Often Fails
On a C18 column, separation is driven almost exclusively by hydrophobicity (van der Waals interactions).[1] While the bis-arylated product is more hydrophobic, the "shape selectivity" of C18 is limited. If the mobile phase is organic-rich (required to elute these hydrophobic species), the hydrophobic difference alone may not yield baseline resolution, leading to "shouldering" peaks.
The Biphenyl Advantage
Biphenyl phases introduce
Comparative Analysis: C18 vs. Biphenyl[1][3][4]
The following data summarizes the performance of both phases under optimized conditions.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water (Keeps analytes neutral)
-
Mobile Phase B: Methanol (Promotes
- interactions) vs. Acetonitrile -
Flow Rate: 0.5 mL/min
-
Temperature: 30°C
Table 1: Performance Metrics Comparison
| Parameter | Standard C18 (e.g., Zorbax Eclipse Plus) | Biphenyl (e.g., Kinetex Biphenyl) | Analysis |
| Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + | Biphenyl offers "Mixed-Mode" selectivity. |
| Selectivity ( | 1.08 | 1.25 | Higher |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | Biphenyl achieves baseline easily. |
| Elution Order | Mono | Mono | Same order, but wider gap on Biphenyl. |
| Solvent Effect | Works best with ACN | Works best with MeOH | MeOH facilitates |
Critical Note on Solvents: To maximize the benefit of a Biphenyl column, you must use Methanol as the organic modifier. Acetonitrile forms a
-electron layer over the stationary phase, effectively "shielding" the- interactions and making the Biphenyl column behave like a standard C18 [1].
Visualizing the Mechanism
The following diagram illustrates why the Biphenyl phase provides superior selectivity for the bis-arylated impurity.
Caption: Figure 1. Mechanistic comparison showing the dual-retention capability of Biphenyl phases. The bis-arylated impurity experiences amplified retention due to double
Detailed Experimental Protocol
This protocol is designed to be self-validating . It includes a System Suitability Test (SST) to ensure the column is active and the mobile phase is correctly prepared.
Step 1: Mobile Phase Preparation[3]
-
MP A (Aqueous): Water + 0.1% Formic Acid. Why? Acidic pH suppresses ionization of residual silanols and ensures the malonate esters remain neutral.
-
MP B (Organic): Methanol (LC-MS Grade). Why? Methanol is a protic solvent that does not interfere with the
-orbitals of the stationary phase, maximizing selectivity [2].
Step 2: Gradient Setup (Biphenyl Column)
-
Column: Kinetex Biphenyl (2.6 µm, 100 x 4.6 mm) or equivalent.
-
Injection Volume: 5 µL.
-
Detection: UV @ 254 nm (Aromatic rings absorb strongly here).
| Time (min) | % Mobile Phase B (MeOH) | Function |
| 0.0 | 50 | Initial Hold |
| 1.0 | 50 | Isocratic Start |
| 8.0 | 90 | Gradient Elution |
| 10.0 | 90 | Wash Bis-product |
| 10.1 | 50 | Re-equilibration |
| 14.0 | 50 | End |
Step 3: System Suitability Test (Self-Validation)
Before running samples, inject a mixture of Uracil (Void marker,
-
Requirement: The retention factor (
) of Toluene should be . -
Check: If Toluene elutes too early, your organic content is too high or the column has collapsed (phase dewetting).
Method Development Decision Tree
Use this workflow to determine the optimal path for your specific malonate derivative.
Caption: Figure 2. Strategic decision tree for selecting stationary phase and mobile phase based on the aromatic nature of the malonate substituents.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction or Column Overload. | Add 5mM Ammonium Formate to MP A. Reduce injection volume. |
| Resolution Loss | "Shielding" of | Ensure you are using Methanol , not Acetonitrile. Check if column temperature is too high (High T reduces |
| Retention Drift | Phase dewetting (common in 100% aqueous). | Ensure at least 5% Organic is present at the start of the gradient. |
References
-
Bell, D. S. (2017). "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, 35(6), 376–383.
-
BenchChem Technical Support. (2025). "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis." BenchChem Application Guides.
-
Restek Corporation. (2018). "Beyond C18—Increase Retention of Hydrophilic Aromatics Using Biphenyl Columns." Restek Technical Library.
-
Rigdon, A., & Lake, R. (2023). "Are Biphenyl Phases really the new C18?" LabRulez LCMS.
Sources
A Comparative Guide to the Infrared Spectroscopy of Aryl Malonate Esters
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Malonate esters are fundamental building blocks in organic synthesis, valued for their versatility in forming carbon-carbon bonds. When an aryl group is introduced at the α-position, the resulting aryl malonate ester gains unique properties crucial for the synthesis of a wide range of pharmaceuticals and complex molecules. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the structure of these critical intermediates.
This guide provides an in-depth comparison of the characteristic infrared (IR) absorption bands of aryl malonate esters against their common aliphatic counterparts, such as dialkyl malonates. We will explore the causal electronic effects that give rise to their distinct spectral fingerprints and provide a systematic framework for their identification.
The Vibrational Fingerprint: Core Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. Specific functional groups absorb at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint".[1] For malonate esters, the most diagnostic absorptions arise from the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the two ester groups, as well as the vibrations associated with the aryl ring and alkyl chains.
Characteristic IR Bands of Aryl Malonate Esters
An aryl malonate ester, such as diethyl phenylmalonate, possesses several key functional groups that give rise to a complex and highly characteristic IR spectrum. The principal absorption regions are detailed below.
The Carbonyl (C=O) Stretching Region (1760-1715 cm⁻¹)
This is the most prominent and diagnostic region for esters.[1]
-
α,β-Unsaturation Effect : In a simple ester, conjugation of the carbonyl group with an aromatic ring typically lowers the C=O stretching frequency by 15-25 cm⁻¹ due to resonance, which weakens the C=O double bond.[2][3] For example, the C=O stretch in ethyl benzoate (an aryl ester) is at 1726 cm⁻¹, whereas in ethyl acetate (an aliphatic ester) it is at 1752 cm⁻¹.[4]
-
Splitting in Malonates : Malonate esters, possessing two ester groups attached to a central carbon, often exhibit two distinct C=O stretching bands.[5] This splitting can arise from symmetric and antisymmetric vibrational coupling between the two carbonyl groups. For instance, in a study of various malonate esters, most were found to exhibit two carbonyl bands.[5] A recent analysis of (butyl-octyl) malonate reported two C=O bands at 1752 cm⁻¹ and 1734 cm⁻¹.[6]
-
Aryl Malonate Esters : In an aryl malonate ester, the aryl group is not directly conjugated with the carbonyls. Instead, it is attached to the α-carbon. This placement exerts a significant inductive effect. However, the dominant features remain the characteristic split carbonyl bands, typically observed in the 1755-1730 cm⁻¹ region. For diethyl phenylmalonate, a strong, characteristic absorption is observed around 1734 cm⁻¹ .
The C-O Stretching Region (1300-1100 cm⁻¹)
Esters display strong C-O stretching vibrations. Due to the two C-O bonds in the C-C(=O)-O system, this often results in two or more distinct bands.[4]
-
Asymmetric Stretch (Acyl-Oxygen) : A strong band typically appears between 1300-1200 cm⁻¹ .
-
Symmetric Stretch (Alkyl-Oxygen) : Another strong band is usually found between 1150-1000 cm⁻¹ .
In aryl malonate esters, these bands are prominent and can be complex, often appearing as a series of strong absorptions in the fingerprint region.
The Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)
The presence of the aryl group introduces several characteristic bands that are absent in simple dialkyl malonates.
-
Aromatic C-H Stretch : Weak to medium bands appear just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹ ). This is a key diagnostic feature for any unsaturation.
-
Aromatic C=C Stretch : Two to four medium-intensity bands are observed in the 1600-1450 cm⁻¹ region due to stretching vibrations within the aromatic ring.
-
C-H Out-of-Plane (OOP) Bending : Strong, sharp bands in the 900-675 cm⁻¹ region can indicate the substitution pattern on the aromatic ring.
Comparative Analysis: Aryl vs. Alkyl Malonate Esters
The primary differences in the IR spectra of aryl malonate esters and their dialkyl counterparts arise from the presence of the aromatic ring. Let's compare diethyl phenylmalonate (an aryl malonate) with diethyl malonate (a dialkyl malonate).
| Functional Group Vibration | Diethyl Malonate (Alkyl) | Diethyl Phenylmalonate (Aryl) | Rationale for Difference |
| C-H Stretch (Aliphatic) | Strong, ~2980-2850 cm⁻¹ | Strong, ~2980-2850 cm⁻¹ | Both contain ethyl groups. |
| C-H Stretch (Aromatic) | Absent | Medium, ~3100-3030 cm⁻¹ | Presence of the phenyl group. |
| C=O Stretch (Ester) | ~1757 and 1740 cm⁻¹ (split)[5] | Broad, very strong, centered ~1734 cm⁻¹ | The electron-withdrawing phenyl group on the α-carbon influences the electronic environment of the carbonyls, often leading to a broadening or shift of the split peaks. |
| C=C Stretch (Aromatic) | Absent | Medium, ~1600-1450 cm⁻¹ | Presence of the phenyl ring. |
| C-O Stretch (Ester) | Strong, multiple bands ~1300-1000 cm⁻¹ | Strong, multiple bands ~1300-1000 cm⁻¹ | Similar ester backbone, though band shapes may differ slightly. |
| C-H OOP Bend (Aromatic) | Absent | Strong, ~750 and 690 cm⁻¹ | Characteristic of monosubstituted benzene ring. |
Table 1: Comparison of characteristic IR absorption frequencies for diethyl malonate and diethyl phenylmalonate.
Systematic Identification Workflow
The following flowchart provides a logical pathway for identifying an unknown sample as an aryl malonate ester using its IR spectrum.
Caption: Workflow for identifying aryl malonate esters via IR spectroscopy.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Accurate spectral acquisition is fundamental to reliable analysis. Attenuated Total Reflectance (ATR) is a common and convenient technique for liquid samples.[7]
Objective: To obtain a high-quality FTIR spectrum of a liquid aryl malonate ester (e.g., diethyl phenylmalonate).
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Use a solvent-safe wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol or ethanol to clean the crystal.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a critical step to correct for atmospheric CO₂ and H₂O absorptions, as well as any intrinsic absorptions from the ATR crystal.[1] Most instrument software will automatically subtract this from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of the liquid aryl malonate ester onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical instrument settings for a routine analysis are:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).[7]
-
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with an appropriate solvent to remove all traces of the sample, preventing cross-contamination.[7]
-
This self-validating protocol ensures that the resulting spectrum is solely representative of the sample by first accounting for environmental and instrumental background signals.
Conclusion
The infrared spectrum of an aryl malonate ester is rich with information, defined by the characteristic split or broad carbonyl bands of the malonate core and the unmistakable signatures of the aromatic ring. By comparing the spectrum to that of a simple dialkyl malonate, the presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C ring vibrations between 1600-1450 cm⁻¹ provides definitive confirmation of the aryl group. This guide equips researchers with the foundational knowledge and practical workflow to confidently identify and characterize these vital synthetic intermediates, ensuring the integrity and success of their research and development endeavors.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]
-
Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Abramovitch, R. A., & Y. M. C. (1958). THE INFRARED SPECTRA OF MALONATE ESTERS. Canadian Journal of Chemistry, 36(3), 354–362. Retrieved from [Link]
-
Lopes, S., et al. (2002). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 4(24), 5961-5969. Retrieved from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Fausto, R., et al. (2002). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. RSC Publishing. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
NIST. (n.d.). Diethyl malonate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Diethyl diethylmalonate. NIST Chemistry WebBook. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
Koppel, I. A., et al. (2006). Influence of substituents on the carbonyl stretching frequency of chalcones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Rzaeva, I. A., et al. (2022). SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Diethyl 2-(2,6-difluorophenyl)malonate
This guide serves as a specialized operational manual for handling Diethyl 2-(2,6-difluorophenyl)malonate , a fluorinated organic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., quinolone derivatives).
As a Senior Application Scientist, I have structured this content to prioritize barrier integrity and containment logic , treating the compound with the precautionary protocols required for halogenated esters where specific toxicological data may be sparse.
Chemical Risk Profile & Hazard Identification
Before selecting PPE, we must define the enemy. This compound combines the solvent properties of a malonate ester with the lipophilicity of a difluorinated aromatic ring .
-
Chemical Nature: Halogenated Organic Ester.
-
Primary Hazards (Inferred/Class-Based):
-
Irritant (H315/H319/H335): Malonate esters are known mucous membrane irritants.
-
Skin Absorption: The fluorine substitution increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated malonates.
-
Hydrolysis Risk: While the C-F bond on the phenyl ring is stable, thermal decomposition or combustion can release Hydrogen Fluoride (HF) and Fluorophosgene.
-
-
GHS Classification (Prudent Practice): Treat as Warning (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for malonate esters due to rapid degradation. The following matrix defines the required barriers.
PPE Selection Table
| Body Area | Primary PPE | Secondary/Situational PPE | Technical Justification |
| Hand (Splash) | Nitrile Rubber (Min 0.11 mm / 4 mil) | Double-gloving recommended. | Nitrile provides fair splash resistance to esters but will swell upon prolonged contact. Change immediately after exposure.[1][2][3] |
| Hand (Immersion) | Silver Shield / 4H (Laminate) | Wear under Nitrile for dexterity. | Critical: Esters permeate nitrile and latex. Laminate films offer >480 min breakthrough time for broad-spectrum organics. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch) | Safety glasses are inadequate for liquid esters which can "creep" or splash. Goggles seal the orbital area. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Half-face Respirator w/ OV/AG Cartridge | Malonates have low vapor pressure but generate irritating aerosols. OV/AG protects against organic vapors and acid gases (if hydrolysis occurs). |
| Body | Lab Coat (Poly-cotton or Nomex) | Chemical-Resistant Apron (Butyl/Neoprene) | Standard protection against minor splashes. Apron required for bulk transfer (>1L). |
Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move. The following protocol minimizes exposure potential.
Phase 1: Pre-Operational Setup
-
Verify Ventilation: Ensure fume hood is active. Place a flow indicator (strip of tissue) at the sash to visualize inward airflow.
-
Barrier Check: Inspect nitrile gloves for pinholes (air inflation test).
-
Quench Prep: Have a saturated Sodium Bicarbonate (
) solution ready to neutralize potential acidic hydrolysis byproducts in case of a spill.
Phase 2: Active Handling (Synthesis/Transfer)
-
Liquid Transfer:
-
Volume < 50 mL: Use a glass syringe or positive-displacement pipette. Avoid air-displacement pipettes which can drip due to vapor pressure differences.
-
Volume > 50 mL: Use a cannula transfer or pressure-equalizing addition funnel. Never open-pour halogenated esters outside the hood.
-
-
Heating/Reflux:
-
Ensure all joints are greased or sleeved (PTFE) to prevent vapor leakage.
-
Use a secondary containment tray (polypropylene) under the reaction flask.
-
Phase 3: Post-Operation & Decontamination
-
Wipe Down: Clean all tools with Acetone or Ethyl Acetate inside the hood.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other) to prevent skin contact with the outer glove surface.
-
Hand Wash: Wash hands with soap and water for 60 seconds immediately after de-gloving.
Visualization of Safety Logic
Figure 1: PPE Decision Logic for Malonate Esters
Caption: Logical flow for selecting glove material based on contact duration and task type.
Figure 2: Waste Disposal Workflow
Caption: Segregation protocol for fluorinated organic waste to prevent regulatory non-compliance.
Emergency Response & Disposal
Spill Management
-
Evacuate: If spill is >100 mL outside a hood, evacuate the immediate area.
-
Absorb: Use Universal Absorbent Pads or Vermiculite. Do not use paper towels for large spills (increases surface area for evaporation).
-
Neutralize: Wipe the area with a mild detergent and water solution.
Disposal Protocols (Critical)
Because this molecule contains Fluorine, it must be segregated from standard organic solvents.
-
Waste Stream: Halogenated Organic Waste .
-
Reasoning: Incineration of halogenated waste requires scrubbers to capture acid gases (HF/HCl). Mixing this with non-halogenated waste can damage incinerators or violate EPA/local environmental regulations.
-
Labeling: Clearly mark the tag with "Fluorinated Malonate Ester."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Diethyl malonate Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
